2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid
Overview
Description
2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol. This compound is part of the pyridinecarboxylic acid family, which are monocarboxylic derivatives of pyridine . It is known for its unique structure, which includes a hydroxyl group attached to a phenyl ring and a carboxylic acid group attached to a pyridine ring.
Mechanism of Action
Target of Action
It is known to act as a ligand for a variety of metal complexes, including hg (ii), and sm (iii) .
Mode of Action
As a ligand, it likely interacts with its targets by binding to them, which can alter their function or activity .
Biochemical Pathways
Compounds similar to it, such as pyrimidines, have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
It’s worth noting that the compound’s solubility in formic acid is 50 mg/ml, which could potentially influence its bioavailability .
Result of Action
Given its potential role as a ligand for various metal complexes, it may influence the function of these complexes and their associated cellular processes .
Preparation Methods
The synthesis of 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the cocrystallization of pyridine carboxylic acid with squaric acid, resulting in the formation of pyridinium-3-carboxylic acid hydrogen squarate .
Chemical Reactions Analysis
2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Suzuki–Miyaura coupling reaction is one of the key reactions it undergoes, where it forms carbon–carbon bonds with other organic groups . Common reagents used in these reactions include boron reagents and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand for various metal complexes, including mercury (II) and samarium (III) . In biology and medicine, it has been studied for its potential insulinomimetic activities, where it forms complexes with vanadium (IV) that mimic the action of insulin . Additionally, it is used as a matrix for nucleotides in MALDI mass spectrometry analyses .
Comparison with Similar Compounds
2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acids, such as picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) . While all these compounds share a pyridine ring with a carboxylic acid group, this compound is unique due to the presence of a hydroxyl group on the phenyl ring. This structural difference imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-13-11/h1-7,14H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSKSTYHBWFPRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686956 | |
Record name | 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-75-3 | |
Record name | 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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